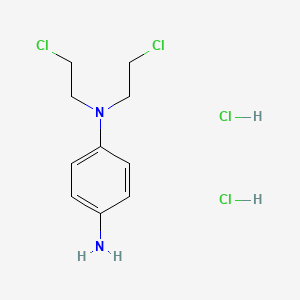
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N2.2HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its high melting point of 234-238°C .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride typically involves the reaction of benzene-1,4-diamine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
化学反应分析
Types of Reactions: N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
科学研究应用
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of other chemical compounds and materials.
作用机制
The mechanism of action of N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making it a subject of interest in drug development and other research areas .
相似化合物的比较
- N1,N1-bis(2-chloroethyl)benzene-1,4-diamine
- N1,N1,N4,N4-tetraphenylbenzene-1,4-diamine
Comparison: N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride is unique due to its specific chemical structure and properties. Compared to similar compounds, it has distinct reactivity and applications, particularly in the field of medicinal chemistry. Its ability to form covalent bonds with biomolecules sets it apart from other related compounds .
属性
分子式 |
C10H16Cl4N2 |
|---|---|
分子量 |
306.1 g/mol |
IUPAC 名称 |
4-N,4-N-bis(2-chloroethyl)benzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C10H14Cl2N2.2ClH/c11-5-7-14(8-6-12)10-3-1-9(13)2-4-10;;/h1-4H,5-8,13H2;2*1H |
InChI 键 |
AXEMZINQWKIUBT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)N(CCCl)CCCl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


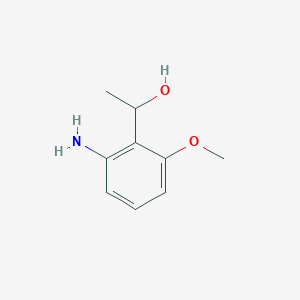
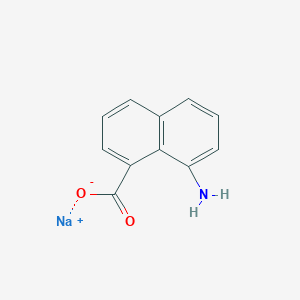
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)
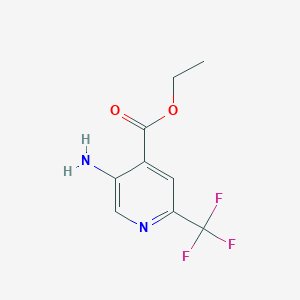
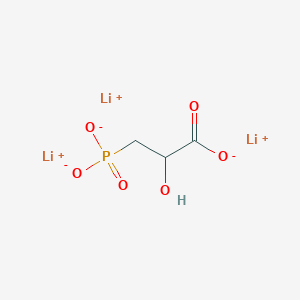
![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B13513744.png)
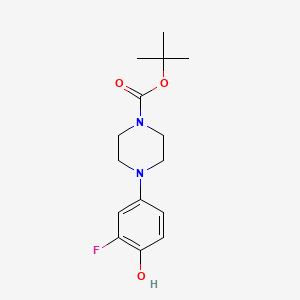
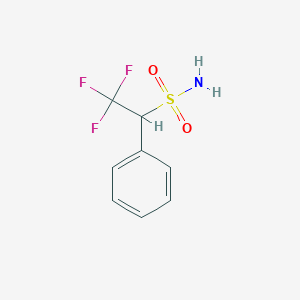
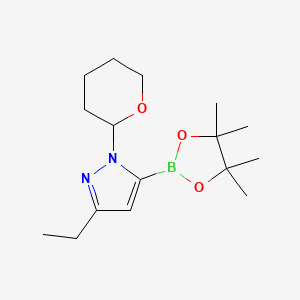
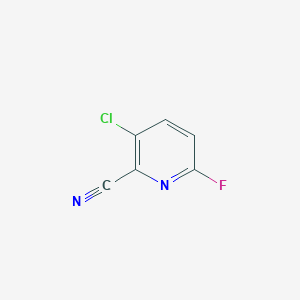
![rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13513768.png)
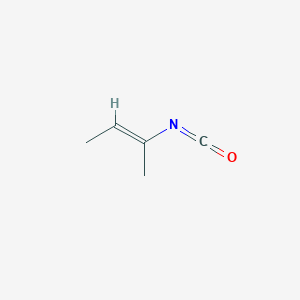
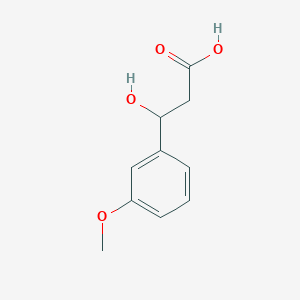
amine](/img/structure/B13513782.png)
